2-Cyclopropylbutan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-cyclopropylbutan-2-amine |
InChI |
InChI=1S/C7H15N/c1-3-7(2,8)6-4-5-6/h6H,3-5,8H2,1-2H3 |
InChI Key |
FZUODZMARWYKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1CC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylbutan 2 Amine
Classical Approaches to Alkylation and Amination in the Context of Tertiary Amine Synthesis
Classical methods for the synthesis of tertiary amines often rely on the alkylation of ammonia (B1221849) or primary and secondary amines. researchgate.netchemistrytalk.org These reactions, typically following an SN2 mechanism, involve the nucleophilic attack of the amine on an alkyl halide. libretexts.org However, a significant drawback of this approach is the difficulty in controlling the degree of alkylation. lumenlearning.com The initial alkylation of a primary amine yields a secondary amine, which is often more nucleophilic than the starting amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.netchemistrytalk.org Achieving selective mono-alkylation to produce a desired secondary amine can be challenging, often resulting in a mixture of products. masterorganicchemistry.com
For the synthesis of a sterically hindered tertiary amine like 2-cyclopropylbutan-2-amine, direct alkylation methods are generally inefficient. The steric bulk around the nitrogen atom would significantly slow down the rate of nucleophilic substitution, requiring harsh reaction conditions that could lead to undesirable side reactions.
Development and Optimization of Novel Synthetic Pathways for Sterically Hindered and Highly Substituted Amines
The challenges associated with classical methods have spurred the development of novel synthetic pathways for sterically hindered and highly substituted amines. researchgate.netrsc.org These advanced methodologies often provide better yields and selectivity under milder conditions. researchgate.net
Stereoselective Amine Synthesis Strategies Applicable to this compound
Stereoselective synthesis is crucial when the target molecule contains chiral centers. While this compound itself is achiral, the principles of stereoselective synthesis are relevant for creating more complex, structurally related chiral amines. Strategies for the stereoselective synthesis of amines often involve the use of chiral auxiliaries, catalysts, or starting materials. acs.orgrsc.orgnih.gov For instance, the addition of organometallic reagents to chiral imines or their derivatives can lead to the formation of chiral amines with high diastereoselectivity or enantioselectivity. nih.gov The development of methods for the highly stereoselective synthesis of homoallylic amines and multifunctional tetrasubstituted allylic amines showcases the progress in this area. acs.orgbohrium.com
Reductive Amination Protocols for the Formation of Quaternary Amines
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines. chemistrytalk.orglumenlearning.comlibretexts.org The reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
For the synthesis of a tertiary amine like this compound, reductive amination would involve the reaction of a suitable ketone (e.g., cyclopropyl (B3062369) ethyl ketone) with a secondary amine, or a primary amine followed by a second reductive amination step. However, the formation of highly sterically hindered tertiary amines via reductive amination can be challenging. mdpi.com Recent advancements have focused on developing more efficient catalysts and reaction conditions to overcome these steric limitations. rsc.orgmdpi.com
A visible-light-mediated carbonyl alkylative amination has been developed as a single-step synthesis of tertiary alkylamines from a secondary amine, an aliphatic aldehyde, and an alkyl halide. nih.govcam.ac.uk This method proceeds through the addition of a carbon-centered radical to an in situ generated alkyl-iminium ion. nih.gov
Nitrile-Based Synthetic Routes and their Potential for this compound Precursors
Nitriles are versatile starting materials for the synthesis of amines. researchgate.net The reduction of nitriles, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields primary amines. libretexts.orgresearchgate.net This method can be adapted to produce secondary and tertiary amines. acs.orgrsc.org For example, the reaction of a nitrile with a primary amine under reductive conditions can lead to the formation of a secondary amine. google.com
A potential route to this compound could involve the synthesis of a nitrile precursor, such as 2-cyclopropyl-2-cyanobutane. The addition of a Grignard reagent (e.g., ethylmagnesium bromide) to cyclopropyl cyanide would yield an intermediate that, upon hydrolysis, could form cyclopropyl ethyl ketone. This ketone could then be converted to the target amine via reductive amination. Alternatively, direct routes from nitriles to tertiary amines are being explored. acs.orgresearchgate.net
| Precursor | Reagent | Product | Reference |
| Nitrile | Primary Amine | Secondary Amine | google.com |
| Nitrile | Hydrogen/Catalyst | Primary Amine | researchgate.net |
| Nitrile & Amine | Hydrogen/Ru Catalyst | Imine | researchgate.net |
Catalytic Strategies in the Formation of this compound and Related Structures
Catalysis plays a pivotal role in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the formation of carbon-nitrogen (C-N) bonds. nih.gov These reactions typically involve the coupling of an aryl or vinyl halide or triflate with an amine in the presence of a palladium or copper catalyst. nih.gov While highly effective for a wide range of substrates, the application of these methods to the synthesis of sterically hindered tertiary alkylamines can be challenging. nih.gov
Recent research has focused on the development of new ligands and catalysts to expand the scope of these reactions to include more sterically demanding substrates. nih.gov For example, copper-catalyzed C-N coupling reactions have emerged as a viable alternative to palladium-based systems for the synthesis of sterically hindered amines. nih.gov Furthermore, transition metal-catalyzed C-H amination reactions offer a direct and atom-economical approach to C-N bond formation, avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net
Organocatalytic Approaches to Cyclopropylamine (B47189) Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful metal-free alternative for the synthesis of complex molecules like cyclopropylamines. These approaches often provide high levels of stereocontrol. A common strategy involves the asymmetric synthesis of functionalized cyclopropanes which serve as precursors to the final amine.
For instance, cinchona-derived bifunctional organocatalysts have been effectively used in the asymmetric preparation of spironitrocyclopropanes. rsc.org These nitrocyclopropanes are valuable intermediates as the nitro group can be readily reduced to a primary amine. Another powerful organocatalytic method is the asymmetric cascade Michael reaction between α,β-unsaturated aldehydes and bromomalonates, catalyzed by chiral diphenylprolinol TMS ether, to yield cyclopropanes with high enantioselectivity. organic-chemistry.org
In the context of this compound, an organocatalytic approach could involve the use of a chiral phosphoric acid, a privileged catalyst class, in a [3+2] cycloaddition reaction between a suitable olefin and a cyclopropyl-containing species. mdpi.com Research has demonstrated that BINOL-derived phosphoric acids can catalyze such reactions under metal-free conditions, achieving high diastereoselectivity. mdpi.com The development of organocatalytic methods for the direct asymmetric amination of tertiary C-H bonds on a cyclopropane (B1198618) ring is also an emerging area of interest. scispace.com
Table 1: Examples of Organocatalysts in Cyclopropane/Cyclopropylamine Synthesis
| Catalyst Type | Reaction | Key Feature | Reference |
|---|---|---|---|
| Cinchona-derived bifunctional catalysts | Asymmetric synthesis of spironitrocyclopropanes | Precursors to cyclopropylamines | rsc.org |
| Chiral diphenylprolinol TMS ether | Asymmetric cascade Michael reaction | High enantio- and diastereoselectivity | organic-chemistry.org |
Biocatalytic Pathways for Chiral Amine Synthesis (e.g., Amine Dehydrogenases)
Biocatalysis presents a highly efficient and selective route to chiral amines, which are crucial building blocks in the pharmaceutical industry. Amine dehydrogenases (AmDHs) have emerged as particularly promising biocatalysts for the asymmetric synthesis of α-chiral amines. nih.govrsc.org These enzymes catalyze the reductive amination of a prochiral ketone, using an ammonia source and a nicotinamide (B372718) cofactor (typically NADH or NADPH), to produce the desired amine with high enantiomeric excess. nih.gov
The synthesis of this compound via this route would start from the corresponding ketone, 1-cyclopropylbutan-1-one. An AmDH would catalyze the conversion of this ketone directly into the chiral amine. A key advantage of this method is its exceptional stereoselectivity, often yielding the (R)- or (S)-enantiomer with over 99% enantiomeric excess (ee). nih.govrsc.org Furthermore, the reaction is typically performed in an aqueous buffer, such as ammonium formate (B1220265), which can serve as both the nitrogen source and the source of reducing equivalents for cofactor recycling when paired with a formate dehydrogenase (FDH). nih.gov This creates a highly atom-efficient system where the only by-product is inorganic carbonate. nih.gov
While the substrate scope of native AmDHs can be a limitation, protein engineering has been employed to develop variants with activity towards a broader range of ketones, including sterically demanding ones. researchgate.net Studies on wild-type AmDHs have already shown their efficacy in synthesizing short-chain chiral amines like (S)-butan-2-amine with high conversion and enantioselectivity, demonstrating the feasibility of applying this technology to structurally similar targets like this compound. frontiersin.org
Table 2: Performance of Wild-Type Amine Dehydrogenases on a Structurally Related Ketone (Pentan-2-one)
| Amine Dehydrogenase | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| CfusAmDH | (S)-Pentan-2-amine | >99 | >97 | frontiersin.org |
Green Chemistry Considerations and Sustainable Synthetic Approaches for Amine Production
The principles of green chemistry are increasingly guiding the development of new synthetic routes for amines, aiming to reduce environmental impact. rsc.orgrsc.org This involves minimizing waste, avoiding hazardous reagents, using renewable feedstocks, and improving energy efficiency.
Biocatalytic synthesis using AmDHs aligns well with green chemistry principles. rsc.org These reactions are performed in water under mild conditions (ambient temperature and pressure), avoiding the need for volatile organic solvents and high energy input. nih.gov The use of an ammonium formate buffer in a dual-enzyme system with a formate dehydrogenase for cofactor recycling results in high atom economy, with water and carbonate as the main by-products. nih.govrsc.org
Another sustainable approach involves the use of novel solvent systems. Deep Eutectic Solvents (DESs) are emerging as green alternatives to traditional organic solvents in amine synthesis. mdpi.com These solvents are often biodegradable, have low volatility, and can sometimes act as co-catalysts, enhancing reaction efficiency. mdpi.com
The development of catalytic processes, whether biocatalytic, organocatalytic, or metal-catalyzed, is a cornerstone of green amine synthesis. Catalytic methods reduce the formation of stoichiometric waste associated with classical routes like the Gabriel synthesis. rsc.org Evaluating synthetic pathways using tools like the CHEM21 green metrics toolkit allows for a quantitative assessment of their environmental footprint, encouraging the adoption of more sustainable practices in the production of amines. rsc.orgrsc.org Researchers have also developed greener protocols for reductive amination using sustainable catalysts that can be easily recovered and reused, further minimizing the environmental impact of amine production. asiaresearchnews.com
Table 3: Comparison of Synthetic Approaches for Amines based on Green Chemistry Principles
| Feature | Traditional Chemical Synthesis (e.g., Reductive Amination with Metal Hydrides) | Biocatalytic Synthesis (e.g., AmDH) |
|---|---|---|
| Solvent | Often volatile organic solvents (VOCs) | Primarily water |
| Reagents | Often stoichiometric, sometimes hazardous (e.g., NaBH₃CN) | Catalytic enzyme, ammonia source (e.g., ammonium formate) |
| By-products | Stoichiometric inorganic salts, waste | Water, inorganic carbonate |
| Conditions | Can require harsh conditions (high pressure/temperature) | Mild conditions (ambient temperature/pressure) |
| Atom Economy | Moderate to low | High |
| Stereoselectivity | Often requires chiral auxiliaries or catalysts | Inherently high |
Stereochemical Investigations of 2 Cyclopropylbutan 2 Amine
Enantioselective Synthesis of Chiral 2-Cyclopropylbutan-2-amine Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For scaffolds like this compound, this is often achieved through asymmetric catalysis or by using chiral auxiliaries.
Asymmetric catalysis is a powerful tool for creating chiral molecules, including amines. frontiersin.org For amine synthesis, transition-metal catalysts with chiral ligands are frequently used to facilitate the enantioselective formation of carbon-nitrogen (C-N) bonds. frontiersin.orgmdpi.com While direct asymmetric synthesis of this compound is not extensively documented, methods developed for related chiral amines are highly relevant.
Rhodium-based catalysts, for instance, have been successfully used in the asymmetric allylic C-H amidation of unactivated olefins to produce a variety of enantioenriched allylic amines. mdpi.com A planar chiral rhodium indenyl complex can achieve this transformation with excellent yields and high enantiomeric excess (ee). mdpi.com Another approach involves the rhodium-catalyzed asymmetric isomerization of allylamines, which proceeds through an enamine intermediate and can yield chiral β-branched amides with high enantioselectivity. illinois.edu Copper-catalyzed reactions also provide a pathway to chiral amines. For example, a Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides can produce chiral pyrrolidine (B122466) structures, which are valuable intermediates. mdpi.com More recently, photoinduced copper catalysis has enabled the enantioconvergent amidation of racemic alkyl electrophiles, demonstrating the versatility of modern catalytic systems in C-N bond formation. frontiersin.org
| Catalytic System | Reaction Type | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Cationic Rh(I)/Diene Complex | Intermolecular Cyclopropanation | N-vinylamides | Provides enantioenriched cyclopropylamides with up to 99% ee. | acs.org |
| Chiral Rh(III) Complex | Asymmetric Cyclopropanation | α,β-unsaturated 2-acyl imidazoles | Yields cyclopropanes with three contiguous stereocenters. | researchgate.net |
| Cooperative Photoredox and Chiral H-bonding Catalysis | Asymmetric [3+2] Photocycloaddition | Cyclopropylamines and olefins | Synthesizes chiral cyclopentylamine (B150401) derivatives. | rsc.org |
| Planar Chiral Rhodium Indenyl Complex | Allylic C-H Amidation | Unactivated Olefins | Delivers high-value enantioenriched allylic amines. | mdpi.com |
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been applied to the synthesis of chiral cyclopropylamines. dokumen.pubbeilstein-journals.org
One common approach involves the use of oxazolidinone auxiliaries. For example, an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one can react with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.org A subsequent directed cyclopropanation, guided by the temporary hydroxyl stereocenter, followed by a retro-aldol cleavage, yields an enantiopure cyclopropane-carboxaldehyde, which can be converted to the corresponding amine. rsc.org Other auxiliaries, such as those derived from carbohydrates like D-glucose, have been used to introduce the cyclopropyl (B3062369) unit stereoselectively in the synthesis of methanoamino acids. researchgate.net Prolinol-derived allylamines have also served as effective precursors in auxiliary-mediated rearrangements to create key enantiomerically pure intermediates. dokumen.pub
| Chiral Auxiliary | Reaction Sequence | Outcome | Reference |
|---|---|---|---|
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol (B89426) / Cyclopropanation / Retro-aldol | Enantiopure cyclopropane-carboxaldehydes (>95% ee). | rsc.org |
| D-glucose derivative | Stereoselective cyclopropanation | Enantioenriched 3-methanoamino acids. | researchgate.net |
| Methoxy prolinol | Acylation and Lewis acid-catalyzed rearrangement | Enantiomerically pure amide intermediates. | dokumen.pub |
Diastereoselective Synthesis and Separation of Isomers of this compound
When a molecule contains more than one stereocenter, diastereomers can exist. google.com In the context of derivatives of this compound, additional stereocenters could be introduced on the cyclopropyl ring or elsewhere. Diastereoselective synthesis aims to produce a specific diastereomer preferentially.
Many of the chiral auxiliary-mediated methods are inherently diastereoselective. The auxiliary creates a chiral environment that favors the formation of one diastereomer over others. For instance, the cyclopropanation of syn-aldol products derived from oxazolidinone auxiliaries proceeds with a high degree of diastereoselectivity (high de). rsc.org Similarly, asymmetric cyclopropanation reactions catalyzed by chiral rhodium complexes have been shown to achieve high diastereomeric ratios (dr), often greater than 20:1. acs.orgresearchgate.net Once formed, diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention), which allows for their separation using standard laboratory techniques like column chromatography or crystallization.
Racemic Resolution Methodologies for this compound and its Precursors
Racemic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. uinsyahada.ac.id For amines like this compound, this can be achieved by reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which can then be separated by physical methods such as fractional crystallization. After separation, the addition of a base regenerates the individual enantiomers of the amine.
An alternative and often more efficient strategy is to resolve a precursor molecule. For example, a racemic cyclopropane carboxylic acid, a potential precursor to the target amine, can be resolved. beilstein-journals.org This involves reaction with a chiral base to form diastereomeric salts. Following separation, the enantiomerically pure acid can be converted into the desired chiral amine through a series of chemical transformations, such as a Curtius rearrangement. beilstein-journals.org This approach was used in the synthesis of trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine, where the cyclopropane carboxylic acid precursor was resolved before being converted to the final amine. beilstein-journals.org
Absolute Configuration Determination of Stereoisomers
Determining the absolute configuration of a stereoisomer involves assigning the precise three-dimensional arrangement of atoms in space, typically using the Cahn-Ingold-Prelog (R/S) notational system. google.comuinsyahada.ac.id In this system, substituents at a chiral center are assigned priorities based on atomic number, and the configuration is designated as 'R' (rectus) or 'S' (sinister) based on their spatial orientation. uinsyahada.ac.idedubull.com
Several experimental methods can be used to determine the absolute configuration. The most definitive method is single-crystal X-ray crystallography, where the diffraction pattern of a crystal of an enantiomerically pure sample (or a derivative) can be used to map the exact position of every atom. uni-duesseldorf.de Other methods include comparing the optical rotation of the sample to that of a known standard or using advanced NMR spectroscopy techniques with chiral solvating agents. The absolute configuration of resolved stereoisomers whose configuration is not known experimentally can be designated by (+) or (-) based on the direction in which they rotate plane-polarized light. google.com
Reactivity and Mechanistic Studies of 2 Cyclopropylbutan 2 Amine
Acid-Base Properties and Protonation Equilibria in Diverse Media
The basicity of an amine is a fundamental property that dictates its reactivity, particularly its role as a nucleophile or a base in chemical reactions. The amine group in 2-cyclopropylbutan-2-amine is a primary amine attached to a tertiary carbon, which influences its steric and electronic environment. The protonation equilibrium involves the reversible reaction of the amine with a proton source to form the corresponding ammonium (B1175870) cation.
The composition of the solvent medium significantly impacts protonation equilibria. researchgate.net In mixed aqueous-organic solvents, such as water-ethanol mixtures, the pKa values of amines are known to vary with the solvent composition. researchgate.net Generally, as the proportion of the organic co-solvent increases, the dielectric constant of the medium decreases. This change can destabilize charged species, which may affect the solvation of both the protonated and unprotonated forms of the amine, thereby shifting the equilibrium. researchgate.net For many amino compounds, an increase in the organic solvent concentration leads to changes in the pKa value, reflecting the different solvation energies of the ionic and neutral species. researchgate.net
| Solvent System (% v/v) | Estimated pKa | General Trend/Rationale |
|---|---|---|
| 100% Water | ~10.5 - 11.0 | Baseline basicity for a sterically hindered primary amine. Water effectively solvates the ammonium cation. |
| 50% Ethanol / 50% Water | Variable | The pKa may increase or decrease depending on the preferential solvation of the neutral amine versus its conjugate acid. researchgate.net |
| 100% DMSO | Variable | DMSO is a polar aprotic solvent; changes in pKa relative to water are expected due to altered solvation of ions. |
Cyclopropyl (B3062369) Ring Opening Reactions in the Presence of Amine Functionality
The cyclopropane (B1198618) ring is a strained three-membered carbocycle that can undergo ring-opening reactions under various conditions, behaving somewhat like a double bond. beilstein-journals.org The presence of the amine functionality, especially in its protonated form (an ammonium group), significantly influences the reactivity of the cyclopropyl ring. The ammonium group acts as a strong σ-acceptor (electron-withdrawing group), which can weaken the adjacent carbon-carbon bonds of the cyclopropane ring. nih.gov
Theoretical studies and experimental evidence on related compounds, such as 2-phenylcyclopropylamine, show that protonation of the amine leads to a preference for cleavage of the distal C-C bond (the bond opposite the substituent). nih.gov This is attributed to the interaction of the σ-withdrawing ammonium group with the cyclopropane's Walsh orbitals, which leads to a lengthening and weakening of the distal bond. nih.gov
In the presence of a strong acid (e.g., a superacid), the protonated amine can facilitate an electrophilic attack on the cyclopropane ring, leading to a dicationic intermediate and subsequent ring opening. nih.gov The reaction with an aromatic solvent like benzene can then result in a Friedel-Crafts-type reaction, where the ring-opened species acts as the electrophile. nih.gov
Common pathways for ring-opening include:
Electrophilic Attack: An external electrophile (E+) attacks one of the cyclopropane C-C bonds. In the case of this compound, prior protonation of the amine makes the ring more susceptible to this type of reaction, often at the distal bond. nih.gov
Radical-Mediated Opening: The reaction can be initiated by a radical species adding to the cyclopropane ring, leading to a cyclopropyl-substituted radical that rapidly undergoes ring-opening. beilstein-journals.org
Nucleophilic Reactivity and Derivatization Patterns of the Primary Amine
Despite being attached to a sterically hindered tertiary carbon, the primary amine group of this compound retains a lone pair of electrons on the nitrogen atom, making it nucleophilic. msu.edu It can react with a wide range of electrophiles to form various derivatives.
Key derivatization patterns include:
N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides (SN2 reaction) to form secondary and tertiary amines. msu.edu Due to steric hindrance around the nitrogen, the rate of this reaction might be slower compared to less hindered primary amines.
N-Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This is a common derivatization technique that can be used to protect the amine group or to introduce new functional moieties.
Sulfonamide Formation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base leads to the formation of a stable sulfonamide. msu.edu This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edu
Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), although this reaction is reversible and typically requires removal of water to proceed to completion.
The nucleophilicity of the amine can be enhanced by converting it to its conjugate base (an amide anion) using a very strong base, though this is less common than for less acidic compounds like alcohols. msu.edu Conversely, in acidic media, the amine is protonated to form the non-nucleophilic ammonium salt.
Elucidation of Reaction Mechanisms Involving this compound as a Reagent or Substrate
The cyclopropyl group can be considered to have partial π-character, making it susceptible to attack by strong electrophiles. msu.edu An electrophilic substitution or addition reaction involving the cyclopropyl group in this compound would typically proceed via a two-step mechanism. msu.edu
Initial Attack: A strong electrophile (E+) attacks the C-C bond of the cyclopropane ring. This is the rate-determining step and results in the formation of a carbocation intermediate. msu.edu The presence of the amine substituent, particularly when protonated, influences the regioselectivity of this attack, favoring cleavage of the distal bond. nih.gov
Intermediate Reaction: The resulting carbocation can then undergo several transformations:
Nucleophilic Capture: A nucleophile (Nu-) present in the reaction mixture can attack the carbocation, leading to a ring-opened addition product.
Proton Loss: Loss of a proton from an adjacent carbon can lead to an alkene, which would be a substitution product.
Rearrangement: The carbocation may rearrange to a more stable form before subsequent reaction. msu.edu
An example of such a reaction is the acid-catalyzed ring-opening in the presence of a nucleophile, where a proton acts as the initial electrophile. nih.gov
The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive cyclopropyl ring, makes it a potential precursor for synthesizing heterocyclic compounds. Ring-opening/cyclization strategies are particularly effective. organic-chemistry.org
A plausible synthetic route could involve the reaction of this compound with a molecule containing two electrophilic centers. For instance, reaction with an α,β-unsaturated ketone could potentially lead to a Michael addition by the amine, followed by an intramolecular reaction involving the cyclopropyl group.
Another strategy involves the ring-opening of the cyclopropane to generate a 1,3-difunctional intermediate, which can then undergo cyclization. For example, the reaction of alkylidenecyclopropyl ketones with amines is known to produce substituted pyrroles. organic-chemistry.org This transformation proceeds through a distal cleavage of the cyclopropane C-C bond, followed by ring expansion and aromatization to form the pyrrole ring. organic-chemistry.org A similar strategy could be envisioned where this compound acts as the amine component in a reaction with a suitable cyclopropyl ketone, or where a derivative of the amine itself undergoes a designed ring-opening and subsequent intramolecular cyclization.
| Reactant(s) | Potential Intermediate | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| This compound + Dicarbonyl Compound | Imine/Enamine | Pyrrole or Piperidine derivative | Condensation/Cyclization |
| Ring-opened derivative of this compound | γ-amino ketone | Dihydropyrrole | Intramolecular Cyclization |
| This compound + Alkylidenecyclopropyl Ketone | Cyclopropylimine intermediate | Substituted Pyrrole | Ring-Opening Cyclization organic-chemistry.org |
Oxidative and Reductive Transformations of the Amine Moiety and Cyclopropyl Ring
Both the amine and the cyclopropyl functionalities can undergo redox reactions.
Oxidative Transformations:
Amine Moiety: Primary amines can be oxidized to various products depending on the reagent used. Mild oxidation might lead to imines or hydroxylamines, while stronger oxidizing agents can cleave the C-N bond.
Cyclopropyl Ring: The strained cyclopropyl ring can undergo oxidative ring-opening. beilstein-journals.org This is often achieved via a radical pathway, where a single-electron transfer (SET) from the cyclopropane to an oxidant generates a radical cation, which then fragments. beilstein-journals.org For example, visible-light-induced alkylation/ring-opening/cyclization of cyclopropyl olefins has been demonstrated, showcasing a method where a radical addition initiates the ring-opening process. beilstein-journals.org
Reductive Transformations:
Amine Moiety: The primary amine group itself is already in a reduced state and is generally resistant to further reduction. However, derivatives of the amine, such as imines or amides formed from it, can be readily reduced back to amines or to new amine products.
Cyclopropyl Ring: The cyclopropane ring can be reduced (hydrogenated) under harsh conditions, typically involving hydrogen gas and a metal catalyst at high pressure and temperature. This reaction opens the ring to form a propane derivative. For this compound, this would result in the formation of 2-isopropylbutan-2-amine or 2-(n-propyl)butan-2-amine, depending on which bond is cleaved.
Reactivity Profile Comparison with Analogous Butane and Cyclopropane Amine Systems
The reactivity of this compound is significantly influenced by the presence of the cyclopropyl group attached to the tertiary carbon bearing the amino group. To understand its chemical behavior, it is instructive to compare its reactivity profile with analogous acyclic butane amines and simpler cyclopropane amine systems. This comparison highlights the unique electronic and steric contributions of the cyclopropyl moiety.
The primary analogous butane amine for comparison is tert-butylamine (B42293), where a tert-butyl group replaces the 2-cyclopropylbutyl group. Additionally, 2-aminobutane provides a useful comparison as a secondary amine on a butane skeleton, while cyclopropylamine (B47189) itself serves as the fundamental cyclopropane amine system.
The reactivity of these amines is largely dictated by the availability of the lone pair of electrons on the nitrogen atom and the steric hindrance around it. The cyclopropyl group in this compound introduces distinct electronic and steric effects compared to the alkyl groups in its butane counterparts.
Electronic Effects:
The cyclopropane ring possesses unique electronic properties that differentiate it from simple alkyl groups. Due to the significant angle strain in the three-membered ring (bond angles of approximately 60°), the carbon-carbon bonds have a higher p-character than typical sp³-hybridized carbons. fiveable.me This gives the cyclopropyl group some "pi-character" or "double-bond character," allowing it to act as a good electron-donating group through hyperconjugation. fiveable.mewikipedia.org This electron-donating nature can increase the electron density on the adjacent nitrogen atom, thereby influencing its basicity and nucleophilicity.
In contrast, the tert-butyl group in tert-butylamine is a simple alkyl group that donates electron density primarily through an inductive effect. While alkyl groups are generally electron-releasing, the nature of electron donation from a cyclopropyl group is more complex and can lead to enhanced stabilization of adjacent positive charges. wikipedia.org
Steric Effects:
The cyclopropyl group, while compact, introduces a degree of steric hindrance around the amino group in this compound. However, its steric profile is different from that of a tert-butyl group. The rigid, planar nature of the cyclopropane ring can influence the approach of reagents to the nitrogen atom in a different manner than the more flexible and symmetrically bulky tert-butyl group.
Reactivity in Specific Reactions:
The unique electronic and steric properties of the cyclopropyl group can lead to distinct reactivity in various chemical transformations. For instance, the strained ring in cyclopropylamines is susceptible to ring-opening reactions under certain conditions, a pathway not available to their acyclic butane amine analogs. fiveable.melongdom.org This reactivity is a key feature of cyclopropylamine chemistry. guidechem.com
Furthermore, the oxidation of cyclopropylamines can lead to the formation of reactive intermediates through ring cleavage. acs.org For example, the oxidation of the cyclopropylamine moiety has been implicated in the metabolic activation of certain drugs, leading to reactive species that can form adducts with proteins. acs.orghyphadiscovery.com
The following table provides a comparative overview of the key properties of this compound and its analogous systems.
| Property | This compound | tert-Butylamine | 2-Aminobutane | Cyclopropylamine |
| Amine Type | Tertiary | Primary | Primary | Primary |
| Key Structural Feature | Cyclopropyl group on tertiary carbon | tert-Butyl group | Secondary carbon with amino group | Cyclopropyl ring |
| Primary Electronic Effect of Substituent | Electron-donating (hyperconjugation and inductive) | Electron-donating (inductive) | Electron-donating (inductive) | Electron-donating (hyperconjugation) |
| Potential for Ring-Opening Reactions | Yes | No | No | Yes |
| Relative Basicity (pKa of conjugate acid) | Expected to be a relatively strong base due to tertiary nature and electron-donating groups. | ~10.7 | ~10.6 | ~9.0 |
Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For 2-Cyclopropylbutan-2-amine, advanced NMR experiments offer profound insights into its complex structure and dynamic behavior in solution.
Two-dimensional (2D) NMR spectroscopy resolves the overlapping signals often found in complex 1D spectra by spreading the information across two frequency axes. wikipedia.org This allows for a more comprehensive analysis of molecular structures. wikipedia.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and establishing the bonding framework of this compound.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two to three bonds. libretexts.org For this compound, a COSY spectrum would reveal correlations between the ethyl protons (CH₃ and CH₂) and between the protons on the cyclopropyl (B3062369) ring. Cross-peaks would confirm the connectivity within these fragments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps ¹H signals to the ¹³C nuclei to which they are directly attached. libretexts.org It is a powerful tool for assigning carbon signals based on their known proton assignments. An HSQC spectrum would definitively link each proton signal in the this compound molecule to its corresponding carbon atom.
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY (¹H-¹H) | Protons on adjacent carbons | - CH₃ (ethyl) ↔ CH₂ (ethyl)
| Confirms the presence and connectivity of the ethyl and cyclopropyl fragments. |
| HSQC (¹H-¹³C) | Directly bonded C-H pairs | - CH₃ (ethyl) ↔ C (methyl)
| Unambiguously assigns all protonated carbon signals in the molecule. |
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment. For this compound, two key dynamic processes are of interest: the inversion of the nitrogen atom and the restricted rotation (rotational isomerism) around the C2-N bond.
Nitrogen inversion involves the passing of the lone pair through the plane of the N-substituents, leading to an umbrella-like inversion. This process can be slowed at low temperatures, potentially allowing for the observation of distinct signals for atoms that are averaged at room temperature. Similarly, rotation around the C-N bond may be hindered due to steric interactions between the bulky cyclopropyl and butyl groups. Variable-temperature (VT) NMR experiments can be employed to measure the coalescence temperature of exchanging signals, which allows for the calculation of the activation energy (ΔG‡) for these processes.
Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding, Strain, and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information on the vibrational modes of a molecule. mdpi.com These techniques are sensitive to bond types, functional groups, and molecular strain, making them well-suited for characterizing the unique structural features of this compound, particularly the strained cyclopropyl ring.
Studies on the simpler analogue, cyclopropylamine (B47189), have identified characteristic vibrational modes. The torsional mode for trans-cyclopropylamine has been observed at 254 cm⁻¹ in the gas phase. acs.org The vibrational spectra of cyclopropylamine are consistent with a predominant conformer where the NH₂ group is trans to the ring's C-C bonds. acs.orgsci-hub.se For this compound, similar characteristic frequencies are expected, with additional bands corresponding to the butyl group.
Infrared (IR) Spectroscopy: Provides information on polar functional groups. Key expected absorptions for this compound include N-H stretching (typically a doublet around 3300-3400 cm⁻¹ for a primary amine), C-H stretching (aliphatic and cyclopropyl), and N-H bending (around 1600 cm⁻¹).
Raman Spectroscopy: Complements IR spectroscopy, being particularly sensitive to non-polar, symmetric vibrations. The C-C stretching modes of the cyclopropyl ring would be prominent in the Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Structural Feature |
|---|---|---|---|
| N-H Stretch | 3400 - 3300 | IR | Primary Amine (-NH₂) |
| C-H Stretch (Cyclopropyl) | 3100 - 3000 | IR, Raman | Strained C-H bonds of the ring |
| C-H Stretch (Aliphatic) | 2980 - 2850 | IR, Raman | Ethyl group |
| N-H Bend (Scissoring) | 1650 - 1580 | IR | Primary Amine (-NH₂) |
| Cyclopropyl Ring Deformation | ~1020 | IR, Raman | "Breathing" mode of the three-membered ring |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment and Absolute Configuration Determination
The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules. encyclopedia.pub
ECD can be used to determine the enantiomeric excess (a measure of purity) and, often in conjunction with quantum-mechanical calculations, the absolute configuration (R or S) of a chiral compound. dtu.dk Since this compound itself lacks a strong chromophore in the accessible UV-Vis range, its intrinsic ECD signal may be weak. A common strategy to overcome this is chemical derivatization. Reacting the amine with a chromophoric agent can introduce strong chromophores into the molecule. If two such chromophores are introduced, the exciton (B1674681) chirality method can be applied, where the sign of the observed ECD signal can be directly related to the absolute configuration of the stereocenter. encyclopedia.pub
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Structural Elucidation
Advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), provide detailed information about the fragmentation of a molecule upon ionization. nih.gov This fragmentation pattern serves as a molecular fingerprint and allows for the elucidation of the compound's structure.
For this compound, electron ionization (EI) would likely induce fragmentation via pathways characteristic of aliphatic amines. The most prominent fragmentation pathway is typically alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This process is driven by the formation of a stable, resonance-stabilized iminium cation.
Given the structure of this compound, two primary alpha-cleavage pathways are possible:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C2-C3 bond would result in the formation of a highly stable iminium cation.
Loss of a cyclopropyl radical (•C₃H₅): Cleavage of the C1'-C2 bond would lead to an alternative iminium cation.
The relative abundance of the resulting fragment ions in the mass spectrum provides insight into the relative stability of the radicals and cations formed. The fragment with the highest abundance is designated as the base peak. docbrown.info
| m/z | Proposed Fragment Ion | Formation Pathway | Notes |
|---|---|---|---|
| 113 | [C₇H₁₅N]⁺• | Molecular Ion (M⁺•) | Parent ion. |
| 98 | [C₆H₁₂N]⁺ | Loss of •CH₃ from the ethyl group (less likely) | M-15 |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage: Loss of •C₂H₅ (ethyl radical) | M-29. Expected to be a major fragment. |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage: Loss of •C₃H₅ (cyclopropyl radical) | M-41. Expected to be a major fragment. |
X-ray Crystallography for Precise Structural Information (if applicable to solid derivatives)
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While this compound is a liquid at room temperature, it can be converted into a crystalline solid derivative, such as a salt (e.g., hydrochloride, tartrate, or phosphate), through reaction with an appropriate acid.
If a suitable single crystal of a derivative can be grown, X-ray diffraction analysis can provide precise and unambiguous data on:
Bond lengths: The exact distances between bonded atoms.
Bond angles: The angles between adjacent bonds.
Torsional angles: The dihedral angles that define the molecule's conformation.
Absolute configuration: For a salt with a known chiral counter-ion, the absolute stereochemistry of the amine can be determined directly.
Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing. nih.gov
This technique would provide the ultimate confirmation of the molecule's connectivity and stereochemistry, offering a static picture that complements the dynamic information obtained from NMR in solution.
| Parameter | Description | Significance |
|---|---|---|
| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the unit cell. | Defines the complete 3D structure. |
| Bond Lengths (Å) | Internuclear distances between bonded atoms (e.g., C-C, C-N). | Confirms bonding and reveals any unusual bond strain. |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-N-C, C-C-C). | Defines molecular geometry and steric effects. |
| Absolute Configuration | The R/S designation of the chiral center. | Unambiguously determines the enantiomeric form present in the crystal. |
Computational Chemistry and Theoretical Studies on 2 Cyclopropylbutan 2 Amine
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to determine the electronic structure and energy of a molecule. However, no specific studies applying these methods to 2-Cyclopropylbutan-2-amine have been found in the reviewed literature.
Conformational Analysis and Potential Energy Surfaces of this compound
A conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformers and the energy barriers between them.
A systematic search of scientific databases yielded no specific studies on the conformational analysis or the potential energy surface of this compound. Such a study would be valuable for understanding the molecule's flexibility and preferred shapes, which influence its physical and chemical properties.
Charge Distribution, Electrostatic Potential Surfaces, and Frontier Molecular Orbitals
Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. This involves calculating the partial charges on each atom and visualizing the electrostatic potential (ESP) surface, which indicates regions of positive and negative charge. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactions.
No published research detailing the charge distribution, electrostatic potential surfaces, or frontier molecular orbitals specifically for this compound could be located. These calculations would provide insight into the molecule's nucleophilic and electrophilic sites.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. These predictions are often compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
There are no available computational studies that predict the spectroscopic parameters of this compound. Consequently, a comparison with experimental data for this specific purpose is not possible based on the current body of scientific literature.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvents, including how the solvent affects its conformation and dynamics. This is particularly important for understanding its behavior in a realistic chemical environment.
A review of the literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound to investigate solvent effects and its dynamic behavior.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions. This involves locating the transition state structures and calculating the activation energies, which provides a detailed understanding of the reaction mechanism.
No computational studies on the reaction pathways and transition states involving this compound have been reported in the scientific literature. Such studies would be essential for predicting its reactivity and understanding how it participates in chemical transformations.
Structure-Reactivity Relationships Derived from Theoretical Descriptors
By calculating various theoretical descriptors (such as ionization potential, electron affinity, and various quantum chemical indices), it is possible to establish relationships between a molecule's structure and its reactivity. These quantitative structure-activity relationships (QSAR) are valuable in chemical and pharmaceutical research.
There is no available research that derives structure-reactivity relationships for this compound using theoretical descriptors.
Aromaticity/Antiaromaticity Effects of the Cyclopropyl (B3062369) Ring on Electronic Properties
The cyclopropyl group, a three-membered carbocyclic ring, exhibits electronic characteristics that are distinct from other alkyl groups. These peculiarities arise from the significant ring strain and the nature of the carbon-carbon bonds within the ring, often described by the Walsh or Coulson-Moffitt models. A key aspect of the cyclopropyl group's electronic nature is the concept of σ-aromaticity, a phenomenon that has been a subject of considerable theoretical investigation.
The Concept of σ-Aromaticity in the Cyclopropyl Ring
Unlike the familiar π-aromaticity observed in planar, cyclic, conjugated systems, σ-aromaticity involves the delocalization of σ-electrons within the plane of the ring. In cyclopropane (B1198618), the bent C-C bonds possess a degree of π-character, allowing for a cyclic delocalization of six σ-electrons. This delocalization contributes to the relative stability of the cyclopropane ring, despite its high angle strain. Computational studies, including Nucleus-Independent Chemical Shift (NICS) calculations, often support the notion of a diatropic ring current, a hallmark of aromaticity, within the cyclopropane ring.
This inherent σ-aromaticity of the cyclopropyl group suggests that it can act as an electron-donating group. The electron density from the strained C-C bonds can be donated to adjacent atoms or functional groups, thereby influencing their electronic properties. In the context of this compound, the cyclopropyl ring is directly attached to the quaternary carbon bearing the amino group. This proximity allows for a direct electronic interplay between the ring and the nitrogen atom.
Influence on the Electronic Properties of the Amino Group
Comparative Computational Analysis: Cyclopropylamine (B47189) vs. Tert-Butylamine (B42293)
To illustrate the electronic influence of the cyclopropyl group, the following tables present hypothetical yet representative computational data for cyclopropylamine and tert-butylamine, based on typical values reported in computational chemistry literature.
Table 1: Calculated Natural Bond Orbital (NBO) Charges
| Atom | Cyclopropylamine (Charge) | Tert-Butylamine (Charge) |
| Nitrogen | -0.85 | -0.82 |
| C (attached to N) | +0.25 | +0.30 |
Note: These values are illustrative and represent typical trends observed in NBO analyses.
The NBO charges in Table 1 suggest that the nitrogen atom in cyclopropylamine carries a more negative charge compared to tert-butylamine. This indicates a greater electron-donating effect from the cyclopropyl group than the tert-butyl group, a finding that can be attributed to the unique electronic structure of the three-membered ring.
Table 2: Mulliken Population Analysis
| Atom | Cyclopropylamine (Charge) | Tert-Butylamine (Charge) |
| Nitrogen | -0.55 | -0.52 |
| C (attached to N) | +0.15 | +0.18 |
Note: Mulliken charges are known to be basis-set dependent, but the trend shown is generally consistent.
The Mulliken population analysis in Table 2 further supports the notion of the cyclopropyl group being a strong electron donor. The nitrogen atom in cyclopropylamine exhibits a more negative partial charge, implying a higher electron density.
Frontier Molecular Orbitals: HOMO-LUMO Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ionization potential and the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons.
Table 3: Calculated HOMO and LUMO Energies (in eV)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cyclopropylamine | -9.10 | +1.20 | 10.30 |
| Tert-Butylamine | -9.35 | +1.50 | 10.85 |
Note: These values are representative and can vary with the level of theory and basis set used in the calculations.
The higher HOMO energy of cyclopropylamine compared to tert-butylamine, as depicted in Table 3, suggests that it is a better electron donor. This is consistent with the electron-donating character of the cyclopropyl group, which destabilizes the HOMO, making it easier to remove an electron. The HOMO-LUMO gap is a measure of chemical reactivity; a smaller gap generally implies higher reactivity. The slightly smaller gap for cyclopropylamine suggests it may be more reactive than tert-butylamine.
Applications and Utility of 2 Cyclopropylbutan 2 Amine in Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Advanced Organic Synthesis (e.g., non-pharmaceutical targets)
Chiral amines are fundamental components in the synthesis of enantiomerically pure compounds, a cornerstone of modern chemistry. yale.edunih.gov They are often employed as "chiral auxiliaries," which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired stereocenter is created, the auxiliary can be removed for reuse. This strategy is a powerful method for producing single-enantiomer products from achiral starting materials. nih.gov
The structure of 2-cyclopropylbutan-2-amine, with its defined stereocenter, makes it a candidate for use as a chiral auxiliary. The bulky cyclopropyl (B3062369) and ethyl groups attached to the amine-bearing carbon could provide the necessary steric hindrance to direct the approach of reagents in a diastereoselective manner. For instance, amides derived from pseudoephenamine, another chiral amine, have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.gov Theoretically, this compound could be attached to a prochiral substrate, such as a carboxylic acid, to form a chiral amide. Subsequent reactions, like enolate alkylation, would proceed with a facial bias dictated by the auxiliary, leading to a product with high diastereomeric excess.
While the 2-arylcyclopropylamine motif is recognized in biologically active compounds, the application of non-aromatic analogs like this compound in the synthesis of non-pharmaceutical targets such as fine chemicals or agrochemicals remains an area for potential exploration. researchgate.net The synthesis of various chiral cyclopropylamines has been documented, underscoring the chemical interest in this class of molecules. deepdyve.com
Table 1: Common Chiral Auxiliaries and Their Applications This table provides examples of established chiral auxiliaries to illustrate the potential role of this compound.
| Chiral Auxiliary | Typical Application | Reference |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | nih.gov |
| Oxazolidinones (Evans Auxiliaries) | Stereoselective aldol (B89426) reactions, alkylations | wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, aldol, and alkylation reactions | wikipedia.org |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines from imines | yale.edunih.gov |
Ligand Design and Coordination Chemistry (for catalysis or material applications)
Amine groups are ubiquitous as ligands in coordination chemistry and transition metal catalysis due to their ability to form stable complexes with metal ions. chemscene.com The properties of an amine ligand—such as its steric bulk, electronic properties, and the number of binding sites (denticity)—can profoundly influence the efficiency, selectivity, and stability of a catalyst. chemscene.comnih.gov
This compound could function as a monodentate ligand, coordinating to a metal center through its nitrogen lone pair. Its bulky framework could be advantageous in catalytic reactions where control of the metal's coordination sphere is crucial for selectivity. For example, in asymmetric catalysis, chiral ligands are used to create a chiral environment around the metal, enabling the enantioselective transformation of substrates. While bidentate or polydentate ligands are often preferred for creating rigid and well-defined catalytic pockets, monodentate ligands with significant steric hindrance can also be effective.
Research into europium-based photoredox catalysis has shown that the structure of amine-containing ligands, including their denticity and whether they are macrocyclic, significantly affects the photophysical properties of the metal center. nih.govwayne.edu Although this research did not involve this compound specifically, it highlights the principle that ligand structure is key to tuning catalytic activity. The unique steric profile of this compound could therefore be exploited in the design of novel metal complexes for catalysis or functional materials.
Precursor for Advanced Polymeric Materials (e.g., amine-functionalized polymers, CO₂ adsorbents)
Amine-functionalized materials are a major focus of research for carbon dioxide (CO₂) capture technologies. rsc.orgku.ac.ae Porous organic polymers (POPs), which have high surface areas and tunable structures, can be functionalized with amine groups to enhance their CO₂ uptake capacity and selectivity. osti.govresearchgate.net The amine sites act as "CO₂-philic" centers, interacting with the acidic CO₂ molecules through chemical or physical adsorption. qub.ac.uk
There are three primary methods for incorporating amines into these materials:
Direct Synthesis: Using an amine-containing monomer to build the polymer framework. osti.gov
Post-synthetic Modification (Grafting): Covalently attaching amine groups to a pre-existing polymer backbone. rsc.org
Impregnation: Loading a porous support with amine-containing polymers like polyethyleneimine (PEI). qub.ac.uk
This compound could potentially be used as a monomer or a modifying agent in the first two approaches. As a monomer, it could be reacted with other building blocks to create a porous polymer network where the amine groups are integral to the structure. Alternatively, it could be grafted onto a polymer scaffold. The presence of the bulky cyclopropylbutan group could influence the resulting polymer's morphology and porosity, potentially creating materials with unique CO₂ adsorption properties. While numerous studies have focused on polymers functionalized with common amines, the use of sterically hindered amines like this compound remains a largely unexplored area.
Table 2: Comparison of Amine Functionalization Methods for CO₂ Adsorbents This table outlines general methods in the field, providing context for the potential use of this compound.
| Functionalization Method | Description | Advantages | Disadvantages |
| Direct Synthesis with Amine Monomers | Amine-containing building blocks are used in the initial polymerization. | Uniform distribution of amine sites; permanent incorporation. | May be synthetically challenging; can reduce porosity. |
| Post-Synthetic Grafting | Amine groups are chemically attached to a pre-formed polymer. | Allows for modification of various existing materials. | Can lead to non-uniform distribution; potential for pore blockage. |
| Amine Impregnation | Porous support is physically loaded with amine-bearing polymers (e.g., PEI). | High amine loading; simple procedure. | Amine leaching can occur; potential for pore blockage at high loadings. |
Utilization in the Development of Novel Reagents and Catalysts
The development of new reagents and catalysts is essential for advancing chemical synthesis. Chiral amines, in particular, are at the heart of many innovations in asymmetric catalysis. They can be used directly as organocatalysts or can be incorporated as a key component of a more complex catalytic system. yale.edu
The structure of this compound could serve as a scaffold for new catalysts. For example, it could be derivatized to create a bifunctional catalyst containing both a basic amine site and another functional group, such as a hydrogen-bond donor. Such catalysts can activate both reactants simultaneously, leading to highly organized transition states and excellent stereoselectivity.
Furthermore, its role as a chiral ligand (as discussed in section 7.2) is directly relevant to the development of novel metal-based catalysts. The combination of its chirality and steric bulk could lead to catalysts with unique reactivity or selectivity in important organic transformations, such as hydrogenations, cross-couplings, or polymerizations. d-nb.info While specific examples using this compound are not documented, the principles of catalyst design suggest its potential value in this field.
Application in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com A key area within this field is "host-guest" chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule within a cavity. researchgate.net
Amines can play a critical role in these interactions. The ammonium (B1175870) form of an amine can act as a guest, forming strong hydrogen bonds with host molecules that contain hydrogen bond acceptors like crown ethers or amide macrocycles. mdpi.comresearchgate.net The binding affinity and selectivity are often dictated by the size, shape, and chemical complementarity between the host and guest.
This compound, particularly in its protonated (ammonium) form, could act as a guest for various macrocyclic hosts. The bulky and hydrophobic cyclopropyl and ethyl groups would need to be accommodated by the host's cavity, suggesting that hosts with sufficiently large and appropriately shaped binding pockets would be required. The specificity of this interaction could potentially be used for molecular recognition or sensing applications. Conversely, this compound could be incorporated into a larger structure to act as a host, using its amine group as a binding site for acidic guest molecules, although this application is less straightforward.
Future Research Directions and Methodological Innovations
Development of More Sustainable and Environmentally Benign Synthetic Routes for Cyclopropylamines
Traditional synthetic methods for cyclopropylamines often involve harsh reagents, multiple steps, and the generation of significant waste. Future research is increasingly focused on developing greener alternatives that are not only more environmentally friendly but also more efficient and safer.
One of the most promising areas is the adoption of continuous-flow synthesis . This technology offers numerous advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process control. For the synthesis of cyclopropylamines, continuous-flow systems can enable reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. Research in this area is directed towards designing and optimizing flow reactors for key cyclopropanation and amination steps, potentially leading to higher yields and purity with reduced solvent usage and waste generation. A notable example is the use of continuous-flow microreaction systems for the efficient production of cyclopropylamine (B47189), which has been shown to significantly increase yield and reduce reaction times compared to traditional batch methods.
Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes as catalysts offers unparalleled selectivity and milder reaction conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. While the direct enzymatic synthesis of a substituted cyclopropylamine like 2-cyclopropylbutan-2-amine is a complex challenge, research is underway to discover or engineer enzymes that can perform key bond-forming reactions. This includes the development of biocatalytic methods for asymmetric cyclopropanation, which could provide access to chiral cyclopropylamine derivatives with high enantiopurity.
Electrochemical methods are also gaining traction as a sustainable approach to organic synthesis. By using electricity as a "reagent," these methods can often avoid the need for stoichiometric oxidants or reductants, which are common sources of waste in traditional synthesis. The electrochemical synthesis of cyclopropylamines could involve electro-induced Hofmann rearrangements or other redox processes that are cleaner and more atom-economical.
The principles of green chemistry are also being applied to the selection of starting materials and solvents. The use of renewable feedstocks and greener solvents is a key consideration in the development of new synthetic routes for cyclopropylamines.
| Synthetic Approach | Key Advantages | Research Focus |
| Continuous-Flow Synthesis | Enhanced safety, improved efficiency, automation potential | Design of specialized flow reactors, optimization of reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions, reduced solvent use | Discovery and engineering of novel enzymes for cyclopropanation and amination |
| Electrochemical Synthesis | Avoidance of stoichiometric reagents, high atom economy | Development of electro-induced rearrangement and redox reactions |
| Green Chemistry Principles | Reduced environmental impact | Utilization of renewable starting materials and environmentally benign solvents |
Exploration of Novel Reactivity Patterns and Transformation Pathways for this compound
The unique structural and electronic properties of the cyclopropyl (B3062369) group in this compound make it a fascinating substrate for exploring novel chemical transformations. The inherent ring strain of the cyclopropane (B1198618) ring can be harnessed to drive a variety of reactions that are not accessible to their acyclic counterparts.
A significant area of research is the use of photoredox catalysis to initiate novel cycloaddition reactions. Visible-light-mediated [3+2] cycloadditions of cyclopropylamines with alkenes have been developed, offering a mild and efficient method for the construction of cyclopentane rings. acs.org This approach leverages the ability of cyclopropylamines to undergo ring-opening upon oxidation to a nitrogen radical cation. The application of this methodology to this compound could lead to the synthesis of complex, functionalized cyclopentylamine (B150401) derivatives.
Ring-opening reactions of cyclopropylamines are another fertile ground for discovering new reactivity. The cleavage of the C-C bonds of the cyclopropane ring can be triggered by various stimuli, including electrophiles, radical initiators, or electrochemical oxidation. These reactions can lead to the formation of linear or heterocyclic structures, providing access to a diverse range of chemical scaffolds. For instance, the electrochemical ring-opening of cyclopropylamides has been shown to produce 1,3-oxazines. researchgate.net
The functionalization of C-H bonds in cyclopropanes is a rapidly developing field that offers a direct and atom-economical way to introduce new functional groups. Palladium-catalyzed C-H arylation of cyclopropanes has been demonstrated, providing a route to cis-substituted cyclopropyl derivatives. mdpi.com Applying such methods to this compound could enable the direct introduction of aryl groups onto the cyclopropane ring, opening up new possibilities for derivatization.
| Reactivity Pattern | Driving Force | Potential Products |
| [3+2] Cycloaddition | Photoredox catalysis, ring strain | Functionalized cyclopentylamines |
| Ring-Opening Reactions | Electrophilic attack, radical initiation, electrochemistry | Linear amines, heterocyclic compounds |
| C-H Functionalization | Transition metal catalysis | Arylated or otherwise functionalized cyclopropylamines |
Integration of Machine Learning and Artificial Intelligence in the Prediction of Synthetic Outcomes and Reactivity
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize organic chemistry by providing powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes.
For the synthesis of this compound and its derivatives, ML models can be trained on large datasets of known reactions to predict the yield and selectivity of a given transformation. acs.org This can significantly reduce the amount of time and resources spent on empirical optimization of reaction conditions. For example, ML algorithms can analyze the influence of various parameters such as catalyst, solvent, temperature, and reactant ratios on the outcome of a reaction, and then suggest the optimal conditions for a desired product. mdpi.com
AI can also be used to predict the reactivity of a molecule like this compound in different chemical environments. By learning from vast amounts of chemical data, AI models can identify potential reaction pathways and predict the most likely products of a reaction. arxiv.org This can help chemists to design new experiments and explore novel transformations that might not be immediately obvious from traditional chemical intuition.
Furthermore, AI is being developed for automated synthetic route design . These tools can analyze a target molecule and propose a step-by-step synthetic pathway from commercially available starting materials. uni-bonn.de This has the potential to dramatically accelerate the process of discovering new and more efficient ways to synthesize complex molecules like functionalized derivatives of this compound.
| Application of AI/ML | Function | Impact on Research |
| Yield and Selectivity Prediction | Predicts the outcome of a reaction based on input parameters. | Reduces the need for extensive experimental optimization. |
| Reactivity Prediction | Identifies potential reaction pathways and products. | Guides the design of new experiments and exploration of novel chemistry. |
| Automated Synthetic Route Design | Proposes complete synthetic pathways to a target molecule. | Accelerates the discovery of new and efficient synthetic methods. |
Advanced Analytical Methodologies for In Situ Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced analytical techniques that allow for the in situ monitoring of reactions in real-time are becoming increasingly important for gaining these mechanistic insights.
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. nih.gov The application of PAT to the synthesis of cyclopropylamines can lead to improved process understanding, enhanced consistency, and reduced waste. Key PAT tools include in-line and on-line spectroscopic techniques.
In situ spectroscopy , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allows for the real-time tracking of the concentrations of reactants, intermediates, and products throughout a reaction. psgcas.ac.in This provides valuable kinetic data that can be used to elucidate reaction mechanisms and identify rate-limiting steps. For example, the use of in situ FTIR could allow for the direct observation of transient intermediates in the formation of this compound, providing crucial information about the reaction pathway.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. rsc.org It can provide detailed structural information about the species present in a reaction mixture, making it particularly useful for identifying and characterizing intermediates. The ability to perform NMR experiments directly on a reacting system avoids the need for quenching and workup, which can sometimes alter the composition of the reaction mixture.
These advanced analytical methodologies, when coupled with kinetic modeling, can provide a comprehensive picture of a chemical reaction, enabling chemists to optimize processes for higher efficiency and to gain a deeper fundamental understanding of the underlying chemistry.
| Analytical Methodology | Principle | Information Gained |
| Process Analytical Technology (PAT) | Real-time measurement of critical process parameters. | Improved process understanding and control. |
| In situ FTIR/Raman Spectroscopy | Vibrational spectroscopy of the reaction mixture. | Real-time concentration profiles of reactants, intermediates, and products. |
| In situ NMR Spectroscopy | Nuclear magnetic resonance of the reacting system. | Detailed structural information and identification of intermediates. |
Computational Design of Functionalized Derivatives for Specific Chemical Applications
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with specific desired properties. By using computational methods, it is possible to predict the properties of a molecule before it is synthesized, thereby guiding experimental efforts towards the most promising candidates.
For this compound, quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including its electronic structure, geometry, and reactivity. jocpr.com These calculations can help to understand the influence of different functional groups on the properties of the molecule and to design derivatives with tailored characteristics. For example, DFT could be used to predict how the introduction of a substituent on the cyclopropane ring would affect the molecule's basicity or its susceptibility to ring-opening reactions.
Molecular modeling and in silico screening can be used to design functionalized derivatives of this compound for specific applications, such as catalysis or materials science. acs.org By simulating the interaction of different derivatives with a target molecule or material, it is possible to identify candidates with high binding affinity or catalytic activity. This approach can significantly accelerate the discovery of new functional molecules.
Structure-activity relationship (SAR) studies , aided by computational methods, can be used to understand how the structural features of a series of related molecules influence their activity. nih.gov By building computational models that correlate structural descriptors with observed activity, it is possible to predict the activity of new, unsynthesized compounds. This can be a powerful tool for optimizing the properties of this compound derivatives for a particular application.
The integration of these computational design strategies into the research workflow can lead to a more efficient and targeted approach to the development of new functional molecules based on the this compound scaffold.
| Computational Approach | Application | Outcome |
| Quantum Chemical Calculations (DFT) | Prediction of molecular properties (electronic structure, reactivity). | Guidance for the design of derivatives with tailored characteristics. |
| Molecular Modeling and In Silico Screening | Design of molecules for specific applications (e.g., catalysis). | Identification of promising candidates for experimental synthesis. |
| Structure-Activity Relationship (SAR) Studies | Correlation of molecular structure with activity. | Prediction of the activity of new derivatives and optimization of properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
